molecular formula C13H10O2 B127426 4-Phenoxybenzaldehyde CAS No. 67-36-7

4-Phenoxybenzaldehyde

Cat. No.: B127426
CAS No.: 67-36-7
M. Wt: 198.22 g/mol
InChI Key: QWLHJVDRPZNVBS-UHFFFAOYSA-N
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Description

4-Phenoxybenzaldehyde (C₁₃H₁₀O, molecular weight 182.22) is an aromatic aldehyde characterized by a benzaldehyde core substituted with a phenoxy group at the para position . Its synthesis typically involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with phenol or substituted phenols in the presence of anhydrous K₂CO₃ in polar aprotic solvents like dimethylacetamide (DMAC) or dimethyl sulfoxide (DMSO) .

This compound is a versatile intermediate in medicinal chemistry. For example:

  • It forms imine structures with purine derivatives, enabling the synthesis of antitumor agents targeting human cancer cells .
  • It serves as a precursor for benzimidazole derivatives, which exhibit antileukemic activity against the HL-60 cell line .

Under thiomethylative Friedel-Crafts conditions, this compound undergoes polymerization, producing di- and trimeric products due to the electron-rich phenoxy group facilitating electrophilic substitution at the 4-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this process, phenol reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound. The reaction conditions typically involve maintaining a temperature of around 0-5°C to control the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of diphenyl ether and dichloromethane as solvents. Anhydrous aluminum trichloride is added as a catalyst, followed by acetic anhydride. The mixture is stirred and heated to facilitate the reaction. After the reaction, the mixture is treated with ice water and hydrochloric acid to adjust the pH and complete the reaction. The product is then purified through distillation and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-Phenoxybenzoic acid using oxidizing agents such as potassium permanganate or potassium dichromate.

    Reduction: It can be reduced to 4-Phenoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Phenoxybenzoic acid.

    Reduction: 4-Phenoxybenzyl alcohol.

    Substitution: Depending on the nucleophile, products can include 4-Phenoxybenzylamine or 4-Phenoxybenzylthiol.

Scientific Research Applications

4-Phenoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxybenzaldehyde involves its ability to undergo various chemical transformations. Its molecular structure allows it to participate in electrophilic aromatic substitution reactions, where the phenoxy group can stabilize the intermediate carbocation. This stabilization facilitates further chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Below is a systematic comparison of 4-phenoxybenzaldehyde with structurally analogous benzaldehyde derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight Substituent(s) Key Structural Feature
This compound C₁₃H₁₀O 182.22 Phenoxy (para) Electron-rich aromatic system
4-Benzyloxybenzaldehyde C₁₄H₁₂O₂ 212.25 Benzyloxy (para) Bulky benzyl group enhances lipophilicity
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Hydroxyl (para) Polar, prone to oxidation
p-Terphenyl-4-carbaldehyde C₁₉H₁₄O 258.31 Biphenyl (para) Extended conjugation for π-π stacking
4-(Pentyloxy)benzaldehyde C₁₂H₁₆O₂ 200.25 Pentyloxy (para) Aliphatic chain increases solubility

Key Research Findings

Polymerization Tendency: this compound forms oligomers under thiomethylation conditions, unlike 2-phenylbenzaldehyde, which cyclizes cleanly into fluorene derivatives .

Medicinal Versatility: Derivatives of this compound show broader biological activity (e.g., antileukemic, antimicrobial) compared to 4-benzyloxybenzaldehyde, which is primarily used in materials science .

Biological Activity

4-Phenoxybenzaldehyde, also known as p-Phenoxybenzaldehyde, is an organic compound with the molecular formula C13H10O2C_{13}H_{10}O_{2}. It features a phenoxy group attached to the para position of a benzaldehyde ring. This compound has garnered attention for its diverse biological activities and applications in medicinal chemistry, particularly as a precursor in synthesizing biologically active molecules.

This compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its utility in synthetic organic chemistry. For instance, it can be oxidized to form 4-Phenoxybenzoic acid or reduced to yield 4-Phenoxybenzyl alcohol .

Major Reactions

Reaction TypeProductCommon Reagents
Oxidation4-Phenoxybenzoic acidPotassium permanganate
Reduction4-Phenoxybenzyl alcoholSodium borohydride
Nucleophilic SubstitutionVarious substituted productsAmines or thiols in the presence of a base

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in antibacterial and anti-tuberculosis properties. The compound has been explored for its potential in developing therapeutic agents against various pathogens.

Antibacterial Activity

Metal complexes synthesized using Schiff base ligands derived from this compound have shown promising antibacterial activity. These complexes are believed to interact with bacterial cell components, leading to cell death or inhibition of growth .

Anti-Tuberculosis Potential

Studies have investigated the potential of this compound derivatives as anti-tuberculosis agents. While specific structure-activity relationships are still being elucidated, preliminary findings suggest that these compounds may inhibit the growth of Mycobacterium tuberculosis strains .

Case Studies and Research Findings

  • Synthesis of Bioactive Molecules : A study highlighted the synthesis of novel 2-(2-(4-aryloxybenzylidene) hydrazinyl)benzothiazole derivatives incorporating this compound. These derivatives exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 1.5 to 29.00 µg/ml .
  • Mechanisms of Action : The interaction of this compound with cellular targets has been linked to mechanisms such as cell cycle arrest and generation of reactive oxygen species (ROS). These effects contribute to its biological activity, particularly in cancer research.
  • Biodegradation Pathways : Research into the biodegradation pathways involving this compound suggests its role in the degradation of environmental pollutants like pyrethroid pesticides, indicating its utility in bioremediation efforts .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data is limited, it is noted that the bioavailability and metabolic pathways of this compound require further investigation. The compound's toxicological properties have not been fully elucidated; however, it may cause digestive tract disturbances upon ingestion and respiratory tract irritation upon inhalation .

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis methods for 4-Phenoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via oxidative cleavage of styrene derivatives or condensation reactions. For example, a continuous photo-flow protocol using 4-phenoxystyrene under anaerobic conditions with oxygen as the terminal oxidant yields 61% product after column chromatography (pet ether:ethyl acetate = 98:2) . Traditional methods involve Reimer-Tiemann reactions or multi-step reflux processes (e.g., ethanol/acetic acid under reflux for 2 hours) . Yield optimization requires careful control of temperature, solvent polarity, and catalyst selection (e.g., p-TsOH in DMF for cyclization reactions) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral data should researchers expect?

  • Methodological Answer :

  • 1H NMR : A singlet at δ 9.91 ppm (aldehyde proton) and aromatic protons between δ 6.88–7.84 ppm, with coupling constants (e.g., J = 8.7 Hz for ortho-coupled protons) .
  • FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • 13C NMR : Peaks at ~190 ppm (aldehyde carbon) and ~160 ppm (ether-linked oxygenated aromatic carbon) .

Q. What are the solubility properties of this compound, and how do they impact solvent selection in reactions?

  • Methodological Answer : this compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, THF) and chlorinated solvents (e.g., CDCl₃ for NMR). Ethanol and ethyl acetate are preferred for recrystallization due to moderate solubility . Solvent choice is critical in reactions like Schiff base formation, where DMF enhances cyclization efficiency under catalytic acid conditions .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of Schiff base ligands for metal complexes, and what coordination behaviors are observed?

  • Methodological Answer : this compound reacts with primary amines (e.g., 2-amino-triazole derivatives) to form Schiff bases, which act as bidentate ligands. These ligands coordinate with Cu(II), Ni(II), and Co(II) ions via azomethine nitrogen and thiol groups, forming octahedral complexes. Characterization includes molar conductance measurements (10–15 Ω⁻¹ cm² mol⁻¹ for 1:2 metal-ligand complexes) and thermal analysis (TG/DTG) to assess stability .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining high purity and yield?

  • Methodological Answer : Continuous flow chemistry (e.g., photo-flow reactors) improves scalability by enhancing light penetration and reducing side reactions. Process parameters like residence time, oxidant concentration, and flow rate must be optimized. Column chromatography (100–200 mesh silica) with gradient elution (pet ether:ethyl acetate) ensures purity ≥95% . For industrial-scale applications, catalytic systems (e.g., NaBH(OAc)₃ in THF) reduce stoichiometric waste .

Q. How does this compound participate in multicomponent reactions for generating pharmacologically active compounds?

  • Methodological Answer : In medicinal chemistry, this compound serves as a key intermediate in synthesizing purine analogues and enzyme inhibitors. For example, it reacts with cyclopentylamine and substituted piperazines under p-TsOH catalysis to form imine intermediates, which are further functionalized into bioactive molecules. Reaction monitoring via TLC and LC-MS ensures intermediate stability .

Q. What analytical approaches are recommended when encountering discrepancies in reaction outcomes involving this compound?

  • Methodological Answer : Contradictory data (e.g., variable yields or unexpected byproducts) should be addressed through:

  • Comparative NMR Analysis : Verify structural consistency with literature δ values .
  • HPLC-PDA Purity Checks : Detect trace impurities from incomplete reactions or degradation.
  • Reaction Parameter Screening : Systematically vary temperature, solvent, and catalyst loading to identify critical factors .

Properties

IUPAC Name

4-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLHJVDRPZNVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021730
Record name p-Phenoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67-36-7
Record name 4-Phenoxybenzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Phenoxybenzaldehyde
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Record name p-Phenoxybenzaldehyde
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Record name 4-phenoxybenzaldehyde
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Record name P-PHENOXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

The title compound was prepared by a procedure similar to that described for D4 starting from 4-fluorobenzaldehyde and phenol.
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Synthesis routes and methods II

Procedure details

A suspension of potassium carbonate (1 eq.), 4-flurobenzaldehyde, and phenol (1.2 eq.) was heated to 150° C. and stirred for two days. The reaction was allowed to cool to room temperature and poured into saturated aq. sodium bicarbonate and ice. The solution was extracted with ether. The combined organic layers were washed with water and dried with Na2SO4. Concentration under vacuum gave pure product as an orange oil.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 4-fluorobenzaldehyde (5 g, 40.28 mmol) and phenol (3.8 g, 44.42 mmol) in DMF (50 mL) was added K2CO3 (11.13 g, 80.57 mmol) and the resulting mixture was stirred at 110° C. overnight. The mixture was filtered, the filtrate was diluted with cold water and the product was extracted with EtOAc. The organic layer was washed with 5% aqueous NaOH solution, saturated brine solution and dried over sodium sulphate. The organic layer was then concentrated under reduced pressure to afford 7.7 g (96.5% yield) of 4-phenoxy benzaldehyde as a pale brown oil. 1H NMR: (CDCl3) δ 9.9 (s, 1H), 7.8 (d, 2H), 7.4 (t, 2H), 7.2 (t, 1H), 7.0 (t, 4H).
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5 g
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11.13 g
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50 mL
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Synthesis routes and methods IV

Procedure details

To a stirring solution of p-fluorobenzaldehyde (1.6 mmol, 0.2 g) in dimethylformamide (8 mL) was added phenol (3.52 mmol, 0.33 g) and cesium carbonate (3.52 mmol, 1.15 g). The reaction mixture was headed to 90° C. for 3 hours at which time the reaction mixture was cooled to room temperature and filtered through a medium fritted funnel. The reaction mixture was then diluted with 125 mL of ethyl acetate and extracted with eight 15 mL portions of water followed by one 10 mL portion of brine. The organic layer was then dried with magnesium sulfate and evaporated to dryness. The title product was purified by column chromatography and 0.237 g (1.2 mmol) was recovered. 1H NMR (300 MHz, CDCl3) δ 9.91 (s, 1H), 8.02 (s, OH), 7.92-7.79 (m, 2H), 7.49-7.37 (m, 2H), 7.23 (t, J=8.0, 2H), 7.14-7.01 (m, 4H), 6.89 (t, J=8.3, 2H). 13C NMR (75 MHz, CDCl3) δ 191.28, 163.56, 156.41, 155.26, 132.28, 131.38, 130.41, 129.79, 125.23, 120.69, 120.45, 117.79, 115.61.
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0.2 g
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0.33 g
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cesium carbonate
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1.15 g
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8 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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